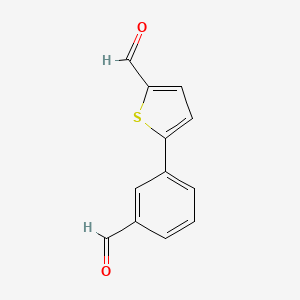![molecular formula C29H24N2O6 B14105449 2-[2-(3,4-dimethoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14105449.png)
2-[2-(3,4-dimethoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-dimethoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various fields, including drug discovery and chemical research. Its structure comprises multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves several steps. One common method includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which are then converted into the desired spiro compound through further reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-[2-(3,4-dimethoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules, especially under acidic or basic conditions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and other biological processes.
Industry: Used in the synthesis of other complex organic molecules and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets, such as proteases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar compounds include other spiro-indole derivatives and chromeno-pyrrole compounds. These compounds share structural similarities but may differ in their specific functional groups and reactivity. For example:
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one: Shares the dimethoxyphenyl group but differs in the core structure.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Similar in having the dimethoxyphenyl group but with a different heterocyclic core.
Propiedades
Fórmula molecular |
C29H24N2O6 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1'-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C29H24N2O6/c1-30-20-10-6-5-9-19(20)29(28(30)34)24-25(32)18-8-4-7-11-21(18)37-26(24)27(33)31(29)15-14-17-12-13-22(35-2)23(16-17)36-3/h4-13,16H,14-15H2,1-3H3 |
Clave InChI |
MXZIOXDJMJATAC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCC5=CC(=C(C=C5)OC)OC)OC6=CC=CC=C6C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14105375.png)
![1-(4-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105383.png)
![3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14105386.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105388.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105393.png)
![N-cyclopentyl-1-((2-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14105395.png)
![N-[(E)-2-thienylmethyleneamino]pyrazine-2-carboxamide](/img/structure/B14105396.png)
![7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14105401.png)
![6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14105416.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14105419.png)
![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14105424.png)

![1-(3-Butoxyphenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105436.png)

